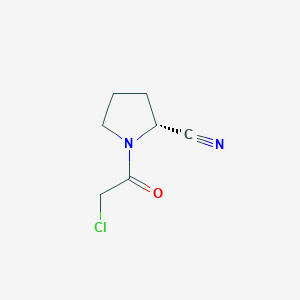

(R)-1-(2-氯乙酰)吡咯烷-2-腈

描述

Synthesis Analysis

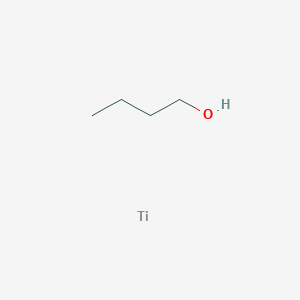

The synthesis of "(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" involves a series of reactions starting from L-proline. The process includes N-chloroacetylation, carbonyl amination, and carboxamide dehydration steps. The synthesis has been optimized to achieve an overall yield of 42.3%, highlighting the efficiency of the method under mild reaction conditions and low cost Ma Yu-zhuo, 2010. Another approach for synthesizing this compound involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via an amide intermediate Santosh K. Singh et al., 2008.

Molecular Structure Analysis

The molecular structure of "(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" has been characterized using various spectroscopic techniques such as 1H NMR and MS, confirming the presence of the intended functional groups and the overall structure of the compound. These studies are crucial for understanding the reactivity and chemical behavior of the compound Ma Yu-zhuo, 2010.

Chemical Reactions and Properties

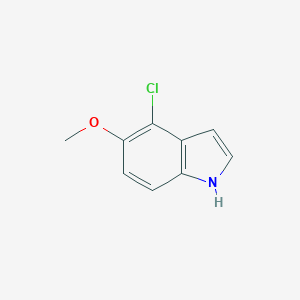

This compound serves as a versatile intermediate in the synthesis of a variety of chemical products, including dipeptidyl peptidase IV inhibitors like Vildagliptin. The key reactions involve its use in multi-component reactions, showcasing its reactivity towards different chemical reagents and its role in facilitating complex chemical transformations Santosh K. Singh et al., 2008.

科学研究应用

合成与表征:马玉卓(2010 年)合成了 (S)-1-(2-氯乙酰)吡咯烷-2-腈,并指出它由于成本低、操作简单、反应条件温和而可用于研究 马玉卓(2010 年),精细化工中间体。

α-烯胺腈的合成:Kuleshova、Khilya 和 Volovenko(2018 年)开发了一种合成 2-杂芳基-2-(1-R-吡咯烷-2-亚甲基)乙腈的新方法,适用于合成含唑类和六元杂环的 α-烯胺腈 Kuleshova、Khilya 和 Volovenko(2018 年),杂环化合物化学。

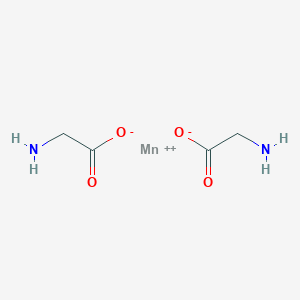

抗糖尿病活性:Udugade 和 Gawade(2018 年)发现吡咯烷-2-腈衍生的配体在 SHR-STZ 动物模型中表现出很强的抗糖尿病活性 Udugade 和 Gawade(2018 年),亚洲化学研究杂志。

DPP-IV 抑制剂合成:Singh、Manne 和 Pal(2008 年)利用合成的吡咯烷衍生物制备 DPP-IV 抑制剂维格列汀 Singh、Manne 和 Pal(2008 年),有机化学贝ilstein 杂志。

抗菌活性:El-Mansy、Boulos 和 Mohram(2018 年)的一项研究表明,新合成的吡咯烷-3-腈衍生物表现出抗菌活性 El-Mansy、Boulos 和 Mohram(2018 年),埃及化学杂志。

杀虫活性:徐尚成(2004 年)报道,某些 2-(对氯苯基)吡咯-3-腈化合物表现出良好的杀虫活性 徐尚成(2004 年),南京农业大学学报。

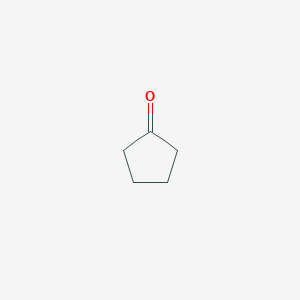

多取代吡咯的合成:Bergner、Wiebe、Meyer 和 Opatz(2009 年)描述了一种反应,该反应生成 3,5-二取代的 3,4-二氢-2H-吡咯-2-腈,用作多取代吡咯的起始原料 Bergner、Wiebe、Meyer 和 Opatz(2009 年),有机化学杂志。

安全和危害

未来方向

属性

IUPAC Name |

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448343 | |

| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

CAS RN |

565452-98-4 | |

| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。